Sildenafil mesylate
CAS No.:
Cat. No.: VC20744041
Molecular Formula: C23H34N6O7S2
Molecular Weight: 570.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H34N6O7S2 |
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Molecular Weight | 570.7 g/mol |
IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid |
Standard InChI | InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) |
Standard InChI Key | WEWNUXJEVSROFW-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O |
Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O |
Chemical Structure and Properties
Molecular Composition
Sildenafil mesylate is a salt form composed of sildenafil and methanesulfonic acid. It has the molecular formula C₂₃H₃₄N₆O₇S₂ and a molecular weight of 570.7 g/mol . The compound represents a specific formulation of sildenafil, the active pharmaceutical ingredient known for its vasodilatory effects through PDE5 inhibition.
Structural Characteristics
The chemical structure of sildenafil mesylate consists of the parent sildenafil molecule (5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one) joined with methanesulfonic acid . This chemical configuration contributes to the compound's distinctive physicochemical properties, potentially affecting its solubility, stability, and bioavailability compared to other salt forms.
Chemical Identifiers
Sildenafil mesylate is identified by several systematic names and registry numbers including:
Identifier Type | Value |
---|---|
CAS Number | 1308285-21-3, 252959-28-7 |
PubChem CID | 135425271 |
Synonyms | Sildenafil (Mesylate), 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid |
Parent Compound | Sildenafil (CID 135398744) |
Component Compounds | Sildenafil, Methanesulfonic Acid (CID 6395) |
Pharmacological Profile
Mechanism of Action
Like its parent compound, sildenafil mesylate functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, sildenafil mesylate enhances nitric oxide (NO)-mediated relaxation of smooth muscle tissue by preventing the breakdown of cGMP . This mechanism leads to increased vasodilation in tissues with high PDE5 concentrations, including the corpus cavernosum and pulmonary vasculature.
Absorption and Distribution
Sildenafil demonstrates rapid oral absorption with an absolute bioavailability of approximately 40% . Peak plasma concentrations typically occur within 30-120 minutes (median 60 minutes) after oral administration in the fasted state . The compound has a mean steady-state volume of distribution of approximately 105 L, indicating significant tissue distribution .
Metabolism
Sildenafil is primarily metabolized by hepatic microsomal isoenzymes, predominantly cytochrome P450 3A4 (major pathway) and 2C9 (minor pathway) . The primary metabolite is an N-desmethyl derivative that retains approximately 50% of the parent compound's potency for PDE5 inhibition . This metabolite accounts for approximately 20% of sildenafil's pharmacological effects due to its lower plasma concentration (about 40% of sildenafil levels) .
Elimination
Both sildenafil and its active metabolite have terminal half-lives of approximately 4 hours . The compound is excreted primarily as metabolites, with about 80% eliminated in feces and 13% in urine .
Therapeutic Applications
Erectile Dysfunction
As a PDE5 inhibitor, sildenafil mesylate would be expected to demonstrate efficacy in the treatment of erectile dysfunction similar to sildenafil citrate, which has established effectiveness across various patient populations, including:
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Patients with bilateral nerve-sparing radical prostatectomy (76% response rate)
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Individuals with ischemic heart disease receiving concomitant cardiovascular medications
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Individuals with renal failure on chronic dialysis (though lower doses and extended intervals between treatments are typically required)
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Patients with depression being treated with selective serotonin reuptake inhibitors (SSRIs)
Additional Therapeutic Applications
Recent umbrella reviews have investigated sildenafil's potential applications beyond the urogenital system, identifying 33 significant therapeutic outcomes across various disease states . The specific efficacy of sildenafil mesylate in these alternative applications would require dedicated clinical investigation.
Research Limitations and Future Directions
Current Knowledge Gaps
The available research on sildenafil mesylate specifically (as opposed to sildenafil in general) presents several limitations:
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Limited direct clinical trials with the mesylate salt form
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Insufficient comparative studies between different sildenafil salt forms
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Incomplete characterization of the mesylate salt's unique pharmacokinetic profile
Future Research Opportunities
Future investigations of sildenafil mesylate might productively focus on:
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Direct comparative bioequivalence studies with sildenafil citrate
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Evaluation of potential advantages in stability, manufacturing, or patient-specific applications
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Assessment of efficacy in expanded therapeutic areas where PDE5 inhibition may provide clinical benefit
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Development of novel formulations leveraging the mesylate salt's physicochemical properties
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